Rhodium hydroxide

Thermal Analysis Precursor Chemistry Catalyst Activation

Chloride-containing rhodium precursors (e.g., RhCl₃·xH₂O) introduce halide ligands that poison catalytic active sites and complicate activation. Rh(OH)₃ eliminates this problem as a halide-free alternative. • Forms covalent Rh-O-M interfacial bonds (e.g., Rh-O-Ni, Rh-O-Nb) critical for stabilizing sub-1 nm nanoparticles in heterostructured electrocatalysts. • Enables OER/HER bifunctional systems achieving 1.81 V at 500 mA cm⁻² with 1000-hour stability (51 mV decay) when paired with NiMn-LDH. • Delivers pH-universal HER activity (51-109 mV overpotential at 100 mA cm⁻² across acidic, neutral, and alkaline electrolytes). Supplied as a yellow powder (≥98% purity), with bulk and custom packaging available.

Molecular Formula H3O3Rh
Molecular Weight 153.928 g/mol
CAS No. 21656-02-0
Cat. No. B1581071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium hydroxide
CAS21656-02-0
Molecular FormulaH3O3Rh
Molecular Weight153.928 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[Rh+3]
InChIInChI=1S/3H2O.Rh/h3*1H2;/q;;;+3/p-3
InChIKeyKTEDZFORYFITAF-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium Hydroxide Baseline & Specifications


Rhodium(III) hydroxide, with the molecular formula Rh(OH)₃ and a molecular weight of 153.93 g·mol⁻¹, is a yellow powder possessing a theoretical rhodium content of ≥66.90% [1]. It belongs to the platinum-group metal (PGM) hydroxide class and is classified as highly insoluble in cold water (Ksp ≈ 10⁻²³) but soluble in hydrochloric acid, acetone, and alkali solutions [2]. The compound serves as a critical precursor for synthesizing trinuclear rhodium acetate(III), rhodium trifluoroacetate dimer, and a diverse array of supported and unsupported rhodium catalysts [3]. Commercially, it is available in purities ranging from 99% to 99.999% (2N to 5N grades), with standard specifications demanding total impurities ≤0.1% [1].

Rhodium Hydroxide Irreplaceability in Precision Catalysis


Rhodium hydroxide occupies a structurally and functionally distinct position among rhodium(III) precursors. Unlike the highly hygroscopic and deliquescent rhodium(III) chloride hydrate (RhCl₃·xH₂O), which introduces chloride ligands that can poison active metal sites and complicate catalyst activation, Rh(OH)₃ provides a halide-free rhodium source that decomposes thermally via a well-defined pathway — oxidation of Rh(III) to Rh(IV) (RhO₂) at 250–300 °C, followed by decomposition to α-Rh₂O₃ — yielding oxide phases with controllable crystallinity [1]. In contrast, the anhydrous oxide Rh₂O₃ lacks the reactive hydroxyl surface functionality that enables covalent interfacial bonding (e.g., Rh–O–Nb, Rh–O–Ni) critical for stabilizing ultra-small nanoparticles and constructing heterostructured electrocatalysts [2]. Furthermore, the amorphous or poorly crystalline nature of freshly precipitated 'active' Rh(OH)₃ confers higher specific surface area and superior dispersibility compared to the dense crystalline phases of pre-formed rhodium oxides [3]. These differences mean that substituting RhCl₃ or Rh₂O₃ for Rh(OH)₃ in nanoparticle deposition, heterostructure fabrication, or halide-sensitive catalytic systems will produce measurably different — and typically inferior — outcomes in dispersion, interfacial bonding, and catalytic performance.

Rhodium Hydroxide Quantitative Differentiation Evidence


Thermal Decomposition Pathway: Rh(OH)₃ vs. Rh₂O₃

Thermogravimetric and differential thermal analysis (TGA/DTA) of 'active' rhodium(III) hydroxides demonstrates that Rh(OH)₃ undergoes oxidation of Rh(III) to Rh(IV) forming RhO₂ at 250–300 °C in air, which then decomposes to α-Rh₂O₃ with further heating [1]. In contrast, crystalline α-Rh₂O₃ does not thermally decompose until 900–1130 °C, with the exact temperature dependent on oxygen partial pressure (decreasing from 1130 °C at 760 torr to 900 °C at 10 torr) [2]. The 650–830 °C lower decomposition onset for Rh(OH)₃-derived material translates to significantly milder activation conditions for generating catalytically active rhodium oxide phases.

Thermal Analysis Precursor Chemistry Catalyst Activation

a-Rh(OH)₃/NiMn-LDH Outperforms RuO₂||Pt/C in Industrial Electrolysis

An amorphous Rh(OH)₃-decorated NiMn-LDH heterostructured catalyst (a-Rh(OH)₃/NiMn-LDH) achieves ultralow overpotentials of 378 mV for OER and 245 mV for HER at an industrial current density of 500 mA cm⁻² in 1.0 M KOH electrolyte [1]. The assembled alkaline water electrolysis (AWE) device using this catalyst at both cathode and anode delivers 500 mA cm⁻² at a cell voltage of only 1.81 V and maintains stable operation for over 1000 hours with merely 51 mV voltage decay [1]. This performance directly outcompetes the commercial ruthenium dioxide || platinum on carbon (RuO₂||Pt/C) catalyst couple under identical conditions [1].

Electrocatalysis Water Splitting Bifunctional Catalysts

pH-Universal HER: a-Rh(OH)₃/NiTe vs. Pt-Based Catalysts

The a-Rh(OH)₃/NiTe coaxial nanorod array cathode achieves HER overpotentials of 51, 109, and 64 mV at 100 mA cm⁻² in alkaline (1.0 M KOH), neutral (1 M PBS), and acidic (0.5 M H₂SO₄) media, respectively [1]. Critically, Pt-based benchmark catalysts show approximately 2–3 orders of magnitude lower HER activity in non-acidic (neutral and alkaline) media compared to acidic media [1]. The a-Rh(OH)₃/NiTe catalyst maintains a Faraday efficiency near 100% across all three pH conditions and exhibits no significant performance degradation after 3000 cyclic voltammetry cycles in alkaline media [2].

Hydrogen Evolution Reaction pH-Universal Electrocatalysis Platinum-Group Metals

Solubility Differentiation: Rh(OH)₃ vs. Pd(OH)₂ and Pt(OH)₂

The solubility product constant (Ksp) of Rh(OH)₃ is approximately 10⁻²³ (pKsp = 23) at ambient temperature, placing it among the most insoluble of the platinum-group metal hydroxides [1]. For comparison, Pd(OH)₂ has Ksp ≈ 10⁻³¹ (pKsp = 31, approximately 8 orders of magnitude less soluble) and Pt(OH)₂ has Ksp ≈ 10⁻³⁵ (pKsp = 35, approximately 12 orders of magnitude less soluble) [1]. Rh(OH)₃ is approximately 10⁸ times more soluble than Pd(OH)₂ and 10¹² times more soluble than Pt(OH)₂, yet remains highly insoluble compared to base metal hydroxides such as Ni(OH)₂ (Ksp ≈ 10⁻¹⁵) [1].

Solubility Product Platinum-Group Metal Hydroxides Precursor Purification

Aqueous Amide Synthesis: Rh(OH)x/Al₂O₃ vs. Homogeneous Catalysts

The supported rhodium hydroxide catalyst Rh(OH)x/Al₂O₃ (where x = 3, with monomerically dispersed Rh(III) hydroxide species) catalyzes the one-pot synthesis of primary amides from aldoximes or aldehydes in water as the sole solvent, achieving excellent isolated yields (e.g., 72–99% for various benzamides and aliphatic amides) [1]. This is in stark contrast to all previously reported catalytic systems for this transformation, which operate homogeneously in organic solvents and typically use stoichiometric reactive reagents that generate nitriles, carboxylic acids, and aldehydes as byproducts [1]. The catalyst is truly heterogeneous (no detectable rhodium leaching) and can be reused without significant loss of catalytic activity [2]. A related system, Rh(OH)x/Ti-MWW, achieves 84.9% benzaldehyde conversion and 86.9% benzamide selectivity [3].

Heterogeneous Catalysis Amide Synthesis Green Chemistry

Rhodium Hydroxide Priority Applications


Industrial Alkaline Water Electrolysis Catalyst Fabrication

Procurement of Rh(OH)₃ is indicated when developing bifunctional OER/HER catalysts for alkaline water electrolysis (AWE) targeting industrial current densities (≥500 mA cm⁻²). The a-Rh(OH)₃/NiMn-LDH system uniquely achieves cell voltages of 1.81 V at 500 mA cm⁻² with 1000-hour operational stability (51 mV decay), directly outperforming commercial RuO₂||Pt/C [1]. The amorphous Rh(OH)₃ phase is essential for forming Ni–O–Rh interfacial bridges that reduce the OER rate-determining step energy barrier from 2.52 eV to 1.61 eV and the HER Volmer step from 1.88 eV to 1.20 eV [1].

pH-Universal HER Cathodes for Seawater and Microbial Electrolysis

For hydrogen evolution reaction (HER) applications spanning acidic, neutral, and alkaline electrolytes — such as seawater electrolysis, microbial electrolysis cells, and pH-gradient water splitting — Rh(OH)₃ is the preferred precursor. The a-Rh(OH)₃/NiTe electrode achieves 51 mV (alkaline), 109 mV (neutral), and 64 mV (acidic) overpotentials at 100 mA cm⁻², maintaining ~100% Faraday efficiency across all conditions [2]. This pH universality is unattainable with Pt-based catalysts, which suffer 100–1000× activity loss in non-acidic media [2].

Aqueous-Phase Green Amide Synthesis

Rh(OH)₃ is the critical starting material for preparing Rh(OH)x/Al₂O₃ heterogeneous catalysts that enable the one-pot synthesis of primary amides from aldehydes or aldoximes using water as the sole solvent. This process eliminates the explosive, hazardous, and carcinogenic organic solvents required by all homogeneous alternatives, delivering isolated amide yields of 72–99% with full catalyst reusability and no detectable rhodium leaching [3][4].

Interfacial Deposition of Rh Nanoparticles on Layered Oxides

Rh(OH)₃ is uniquely capable of forming well-dispersed nanoparticles below 1 nm in size within the interlayer galleries of layered perovskites (e.g., KCa₂Nb₃O₁₀, K₄Nb₆O₁₇) through covalent Rh–O–Nb interfacial bonding [5]. Upon calcination at 350 °C, these Rh(OH)₃ nanoparticles transform to Rh₂O₃ while retaining nanoscale dispersion, achieving photocatalytic hydrogen evolution rates of 1480 µmol h⁻¹ per gram of catalyst at only 0.1 wt% Rh loading [6]. Comparable dispersion cannot be achieved using pre-formed Rh₂O₃ or RhCl₃ precursors.

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